molecular formula C10H14N2 B599764 (S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine CAS No. 195832-21-4

(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine

Cat. No. B599764
M. Wt: 162.236
InChI Key: QQDYNQIMTRERLH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methenamine, also known as hexamethylenetetramine, is an antibacterial medicine used to treat or prevent bladder infections in adults and children at least 6 years old . It is a heterocyclic organic compound with the formula (CH2)6N4 . This white crystalline compound is highly soluble in water and polar organic solvents .


Synthesis Analysis

Methenamine was initially synthesized in 1922 via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating . It is prepared industrially by combining formaldehyde and ammonia .


Molecular Structure Analysis

Methenamine has a tetrahedral cage-like structure, similar to adamantane . Four vertices are occupied by nitrogen atoms, which are linked by methylene groups .


Chemical Reactions Analysis

In an acidic environment, methenamine is converted to ammonia and formaldehyde . This inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids .


Physical And Chemical Properties Analysis

Methenamine is a white crystalline compound that is highly soluble in water and polar organic solvents . It sublimes in vacuum at 280 °C . Amines are classified according to the number of alkyl or aryl groups attached to nitrogen .

Scientific Research Applications

  • Grocott-Gomori’s Methenamine Silver Staining

    • Field : Microbiology and Histology .
    • Summary : This staining method is used primarily for the identification of carbohydrates in fungal microorganisms .
    • Methods : The staining involves the use of Gomori’s methenamine-silver nitrate and chromic acid. The fungal cell wall, composed of polysaccharides, interacts with chromic Acid, undergoes oxidation to form aldehydes, and reduces the alkaline-hexamine-silver complex .
    • Results : The cell wall of the fungi appears black, a reaction known as the argentaffin reaction . This method has a higher sensitivity for detecting fungi and other polysaccharide-rich microorganisms in paraffin prepared sections .
  • Prevention of Recurrent Urinary Tract Infections

    • Field : Medicine .
    • Summary : Methenamine is used as a nonantibiotic solution for the prevention of recurrent urinary tract infections .
    • Methods : Methenamine is a urinary antiseptic that is converted to ammonia and formaldehyde in an acidic environment, which inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids .
    • Results : Despite over a century of use, there is no evidence of bacterial resistance to methenamine’s bacteriostatic activity .
  • Grocott-Gomori’s Methenamine Silver Staining

    • Field : Microbiology and Histology .
    • Summary : This staining method is used primarily for the identification of carbohydrates in fungal microorganisms .
    • Methods : The staining involves the use of Gomori’s methenamine-silver nitrate and chromic acid. The fungal cell wall, composed of polysaccharides, interacts with chromic Acid, undergoes oxidation to form aldehydes, and reduces the alkaline-hexamine-silver complex .
    • Results : The cell wall of the fungi appears black, a reaction known as the argentaffin reaction . This method has a higher sensitivity for detecting fungi and other polysaccharide-rich microorganisms in paraffin prepared sections .
  • Prevention of Recurrent Urinary Tract Infections

    • Field : Medicine .
    • Summary : Methenamine is used as a nonantibiotic solution for the prevention of recurrent urinary tract infections .
    • Methods : Methenamine is a urinary antiseptic that is converted to ammonia and formaldehyde in an acidic environment, which inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids .
    • Results : Despite over a century of use, there is no evidence of bacterial resistance to methenamine’s bacteriostatic activity .

Safety And Hazards

Methenamine may cause serious side effects such as increased urination, painful urination, blood in your urine, or swelling, shortness of breath . Common side effects may include painful urination, nausea, vomiting, or rash, itching . It is flammable and may form combustible dust concentrations in air .

Future Directions

Methenamine is a nonantibiotic solution to the prevention of recurrent urinary tract infections . With increasing antibiotic use and limited innovation, multidrug resistance (MDR) is now a global public health threat . Nonantibiotic options for UTI management are needed to combat rising antimicrobial resistance and decrease rUTI burden .

properties

IUPAC Name

[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDYNQIMTRERLH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652133
Record name 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine

CAS RN

195832-21-4
Record name 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
BK Peters - 2010 - ukzn-dspace.ukzn.ac.za
Several tetrahydroisoquinoline (TIQ) diamine derivatives were prepared for use as ligands in asymmetric transfer hydrogenation (ATH) of acetophenone of which 17 intermediates and …
Number of citations: 4 ukzn-dspace.ukzn.ac.za
RB Kawthekar, BK Peters, T Govender… - South African Journal of …, 2010 - ajol.info
The synthesis of (S)-3-Aminoethyl-1, 2, 3, 4-tetrahydroisoquinoline (TIQ-diamine) was successfully achieved via the Mitsunobu protocol. The method from earlier reports utilizing …
Number of citations: 1 www.ajol.info

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